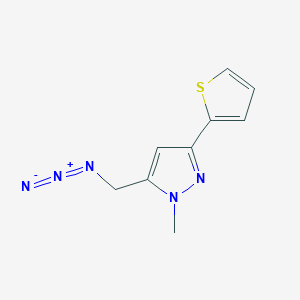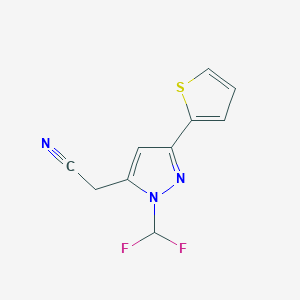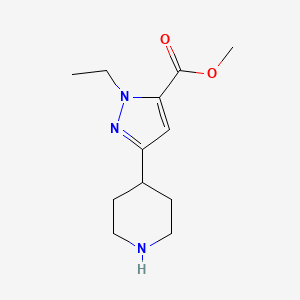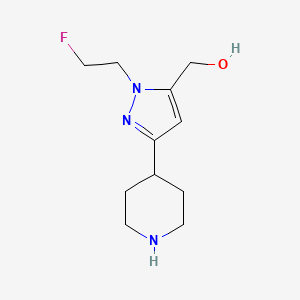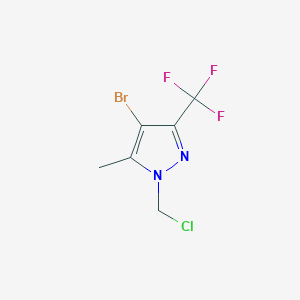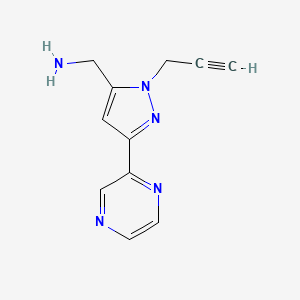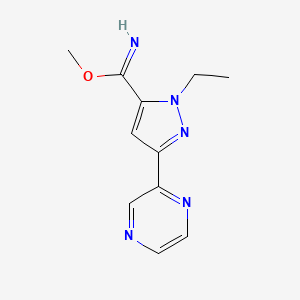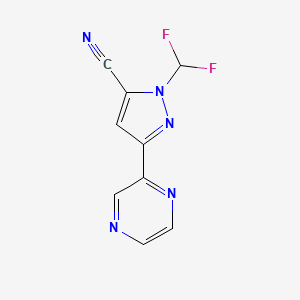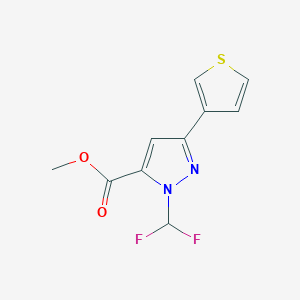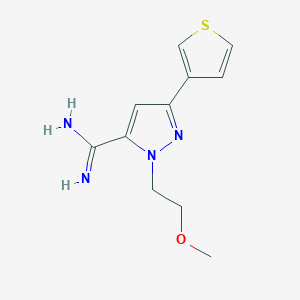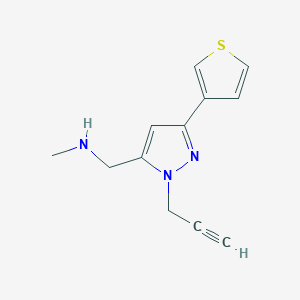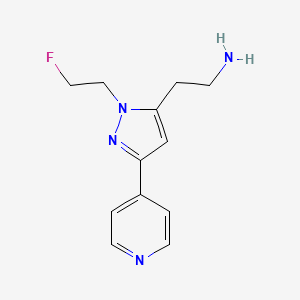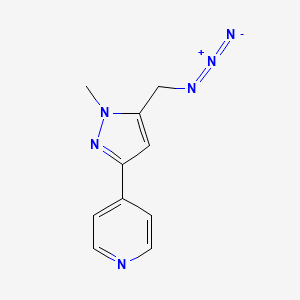
4-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
The compound “4-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of pyridine derivatives has been a subject of intense research for numerous decades . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine, which are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, 5-Aminoimidazoles react with 3-nitro-4H-chromen-4-ones with the formation of high yields of imidazo[4,5-b]pyridine .Wissenschaftliche Forschungsanwendungen
Photoinduced Tautomerization in Pyrazolylpyridines
- Application: Research on 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, closely related to your compound of interest, has demonstrated their ability to exhibit photoinduced tautomerization. This includes excited-state intramolecular proton transfer and excited-state intermolecular double-proton transfer. These processes are significant in photochemistry and photophysics.
- Source: (Vetokhina et al., 2012).
Synthesis of Fused Polycyclic Pyrazolopyridines
- Application: A study on the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, closely related to your compound, showed potential in the development of novel organic compounds with significant yields. This is useful in the field of organic chemistry and material science.
- Source: (Nikpassand et al., 2010).
Synthesis and Characterization of Mononuclear Complexes
- Application: The synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a similar compound, was explored. These complexes have applications in material sciences, particularly in the development of new materials with unique properties.
- Source: (Zhu et al., 2014).
Antimicrobial Activity of Pyrazole-Pyridine Hybrids
- Application: Pyrazole-pyridine hybrids have been studied for their antimicrobial activity. Such compounds could be significant in the development of new antibiotics or antifungal agents.
- Source: (Desai et al., 2022).
Synthesis of Pyrazolopyridines for Anticancer and Antimicrobial Agents
- Application: The synthesis of 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and their derivatives, which are structurally similar to your compound of interest, showed potential in anticancer and antimicrobial applications. This highlights their importance in pharmaceutical research.
- Source: (Katariya et al., 2021).
Antiviral Activity of Pyrazole Derivatives
- Application: A study on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, similar to your compound of interest, revealed their potential antiviral activity. Such studies are crucial in the search for new antiviral drugs.
- Source: (Tantawy et al., 2012).
Wirkmechanismus
The mechanism of action of pyridine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For instance, some pyridine derivatives exhibit diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and development of pyridine derivatives are promising. The interest in pyridine derivatives arises from their diverse biological activity and their potential use in the design and development of new biologically active substances . Moreover, azopyridine, a type of pyridine derivative, has been highlighted as a highly versatile actuator for designing photo/multiresponsive polymeric materials .
Eigenschaften
IUPAC Name |
4-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-9(7-13-15-11)6-10(14-16)8-2-4-12-5-3-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYORKDVECDGSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



